molecular formula C6H14ClNO B1429494 (S)-3-(methoxymethyl)pyrrolidine hydrochloride CAS No. 1421050-43-2

(S)-3-(methoxymethyl)pyrrolidine hydrochloride

Cat. No. B1429494
M. Wt: 151.63 g/mol
InChI Key: WQVGEGDALLVMOB-RGMNGODLSA-N
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Description

“(S)-3-(methoxymethyl)pyrrolidine hydrochloride” is a member of the class of pyrrolidines in which the only substituent is a methoxymethyl group at position 2 . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular formula of “(S)-3-(methoxymethyl)pyrrolidine hydrochloride” is C6H13NO . The InChI code is 1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 .


Physical And Chemical Properties Analysis

“(S)-3-(methoxymethyl)pyrrolidine hydrochloride” has a molecular weight of 151.64 . It is stored at room temperature and can exist in liquid, solid, or semi-solid form .

Scientific Research Applications

Synthesis of Complex Molecules

One significant application of "(S)-3-(methoxymethyl)pyrrolidine hydrochloride" is in the synthesis of complex molecules. For instance, it has been utilized in the boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines. This process, which involves an intermediate bicyclic aziridinium ion, represents a rare conversion of piperidines into pyrrolidines, highlighting the reagent's utility in facilitating unique synthetic transformations (Tehrani et al., 2000).

Formation of Enantiopure Compounds

Another area of application is the formation of enantiopure compounds. For example, the reaction of (S)-2-(methoxymethyl)pyrrolidine with chloro-dimethyldihydroborinines in the presence of NEt3 led to the synthesis of a lithium salt possessing a novel polymeric structure. This demonstrates the compound's role in the creation of structurally unique and stereochemically pure substances, which are crucial in the development of pharmaceuticals and materials science (Zheng and Herberich, 2001).

Ligand Synthesis for Metal Complexes

"(S)-3-(methoxymethyl)pyrrolidine hydrochloride" is also instrumental in the synthesis of ligands for metal complexes. Research involving hybrid (Te, N) and (N, Te, N) ligands that incorporate the pyrrolidine ring demonstrates its application in creating compounds with potential uses in catalysis and materials science. The synthesis of these ligands and their subsequent complexation with palladium(II) and mercury(II) highlight the versatility of "(S)-3-(methoxymethyl)pyrrolidine hydrochloride" in organometallic chemistry (Singh et al., 2003).

Development of Bioactive Molecules

Furthermore, this compound serves as a precursor in the development of bioactive molecules. The stereoselective synthesis of C2-chiral and meso nitroxides from an optically active pyrrolidine, starting from (S)-3-(methoxymethyl)pyrrolidine hydrochloride, showcases its significance in the production of molecules with potential biological activities. This research points to the broader applicability of "(S)-3-(methoxymethyl)pyrrolidine hydrochloride" in medicinal chemistry and drug development processes (Shibata et al., 2000).

Safety And Hazards

The safety information for “(S)-3-(methoxymethyl)pyrrolidine hydrochloride” includes hazard statements H302, H315, H317, H319, H335, and precautionary statements P261, P280 .

Future Directions

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

properties

IUPAC Name

(3S)-3-(methoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVGEGDALLVMOB-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(methoxymethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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